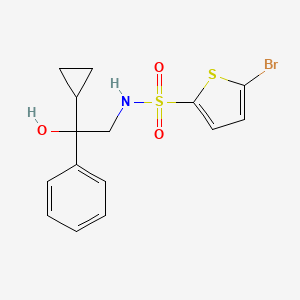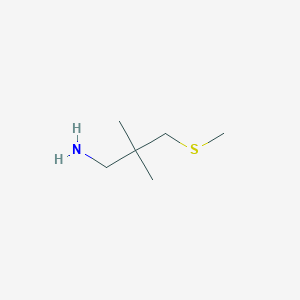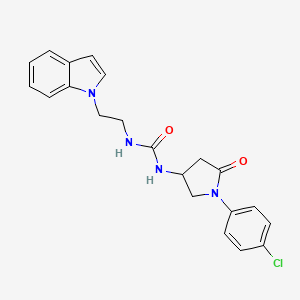
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea, also known as CEP-26401, is a small molecule inhibitor of the enzyme soluble guanylate cyclase (sGC). This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which regulates many physiological processes including blood pressure, smooth muscle relaxation, and platelet aggregation. CEP-26401 has been studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other disorders.
Applications De Recherche Scientifique
Pharmacological Studies and Molecular Interactions
Research has explored the pharmacological significance of compounds structurally related to "1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea," particularly focusing on their interactions with serotonin receptors and potential applications in treating various conditions. For example, the study by Millan et al. (1997) on the mediation of penile erections in rats through 5-HT2C receptors highlights the pharmacological potential of selective agonists and antagonists in this domain, providing a model for characterizing novel ligands at the receptor site Millan et al., 1997.
Synthesis and Chemical Transformations
The synthesis and chemical transformation studies of compounds with structural similarities provide insights into their potential utility in medicinal chemistry and drug design. The work by Bobowski (1983) on the synthesis of indole derivatives and their transformation into various compounds through controlled reactions demonstrates the chemical versatility and potential for the development of new therapeutic agents Bobowski, 1983.
Biological Activities
Research into the biological activities of these compounds has shown promise in several areas, including their use as plant growth regulators, as highlighted by Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006). This study synthesized novel derivatives and tested their preliminary biological activities, suggesting potential agricultural applications Song Xin-jian et al., 2006.
Antitumor Activities and Docking Studies
The antitumor activities and docking studies of related compounds, such as the one conducted by Ch Hu et al. (2018), have shown significant potential. The study synthesized a specific compound, characterized its structure, and analyzed its antitumor activity, including a docking study into the CDK4 target, suggesting implications for cancer treatment Ch Hu et al., 2018.
Antioxidant Activity
The exploration of antioxidant activity, as seen in the study by S. George et al. (2010), provides a foundation for developing compounds with potential therapeutic benefits against oxidative stress-related diseases. This research synthesized derivatives and screened them for antioxidant activity, contributing to the search for novel antioxidants S. George et al., 2010.
Electronic, Optical, and Nonlinear Optical Properties
The study of electronic, optical, and nonlinear optical properties of compounds, such as the one conducted by M. Shkir et al. (2018), opens new avenues for their application in optoelectronic device fabrication. This research assessed significant properties using a computational approach, revealing the material's potential in nonlinear optics and device applications M. Shkir et al., 2018.
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-indol-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-16-5-7-18(8-6-16)26-14-17(13-20(26)27)24-21(28)23-10-12-25-11-9-15-3-1-2-4-19(15)25/h1-9,11,17H,10,12-14H2,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSBRKKZIWRFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCCN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

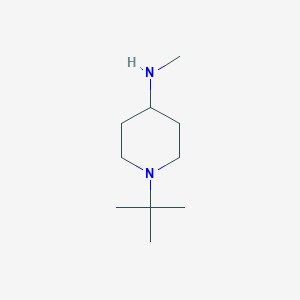
![7-methyl-N-(2-(methylthio)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2807872.png)

![3-((4-(4-(4-nitrophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807874.png)
![Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate](/img/structure/B2807875.png)
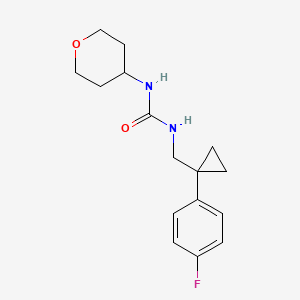
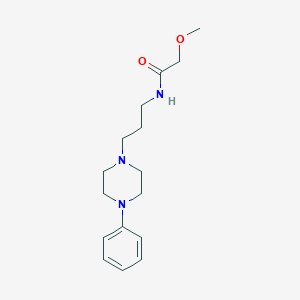
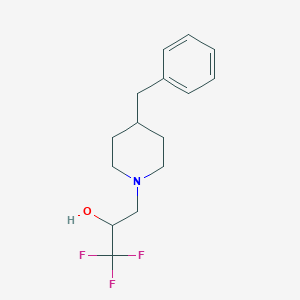
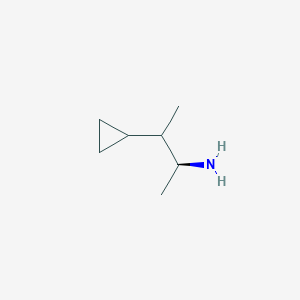
![ethyl 5-(2-chlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2807883.png)
![N-(2,4-difluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2807884.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2807885.png)
